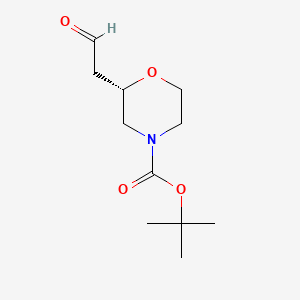

![molecular formula C19H6Br4I2N2O9S B597821 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide CAS No. 145551-16-2](/img/structure/B597821.png)

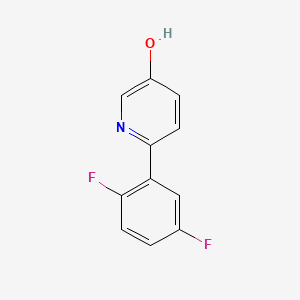

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

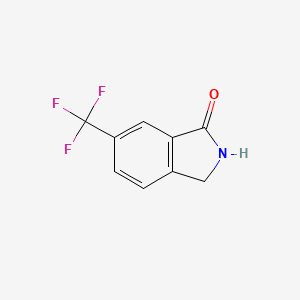

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide, also known by its chemical name Tetrabromophenol Blue , is a synthetic compound. Its molecular formula is C19H4Br6I2O5S, and its CAS number is 4430-25-5 . It is commonly used as a hair dye in both oxidative and non-oxidative hair coloring products. The final on-head concentration of Tetrabromophenol Blue can be up to 0.2% .

Molecular Structure Analysis

Tetrabromophenol Blue exhibits an intriguing molecular structure. It consists of a benzoxathiole ring system with four bromine atoms and two iodine atoms. The presence of nitro and hydroxy groups further contributes to its distinctive properties. Crystallographic studies reveal the precise arrangement of atoms in the solid state . The unit-cell dimensions are as follows:

科学研究应用

Biochemical Research

DIDNTB is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical assays and experiments, contributing to our understanding of biological processes and mechanisms .

Protein Staining

DIDNTB is a fluorescent dye used for staining proteins . This makes it valuable in biochemistry and molecular biology for visualizing and identifying proteins in a sample .

Albumin Detection

DIDNTB has been used in a dye-binding method for albumin in urine . This method offers a higher chemical sensitivity and specificity for albumin compared to other commonly used dyes .

Organic Chemistry

In the field of organic chemistry, DIDNTB could potentially be used in the synthesis of new compounds . Its unique chemical structure might offer interesting reactivity that could be harnessed in the creation of novel organic molecules .

Chemical Engineering

While specific applications of DIDNTB in chemical engineering are not mentioned in the search results, its properties as a biochemical reagent suggest potential uses. For instance, it could be used in the development of new processes or in the optimization of existing ones .

Pharmaceuticals

In the pharmaceutical industry, DIDNTB could be used in the development of new drugs or therapeutic agents . Its ability to bind to specific proteins could be exploited to target certain diseases or conditions .

作用机制

Target of Action

The primary targets of the compound “2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenol” are currently unknown

Mode of Action

It is known that the compound can be used as a biochemical reagent for life science related research . The interaction of this compound with its targets, and the resulting changes, are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness.

属性

IUPAC Name |

2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br4I2N2O9S/c20-12-11-18(15(23)14(22)13(12)21)37(34,35)36-19(11,5-1-7(24)16(28)9(3-5)26(30)31)6-2-8(25)17(29)10(4-6)27(32)33/h1-4,28-29H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHYCKTXIQQVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)I)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H6Br4I2N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide | |

Q & A

Q1: How does DIDNTB interact with albumin and what are the downstream effects?

A1: DIDNTB binds to albumin with high affinity, resulting in a color change that can be measured to quantify albumin concentration. This binding is stronger at a pH of 1.8 compared to a pH of 7.0. The exact mechanism of interaction is not fully detailed in the provided research but involves non-covalent interactions. The dye exhibits greater specificity for albumin compared to other proteins, minimizing interference from other urinary components. [, ]

Q2: How does urine concentration affect the accuracy of albumin measurement using DIDNTB-based dipsticks, and how can this be addressed?

A3: Urine concentration can significantly impact the accuracy of albumin measurements using dipsticks. Dilute urine samples may lead to falsely low albumin readings, while concentrated urine can result in falsely elevated results. To mitigate this, measuring the urine creatinine alongside albumin and calculating the albumin-to-creatinine ratio provides a more accurate assessment of albumin excretion, regardless of urine concentration. [] This ratio helps to normalize the albumin measurement, reducing both false-positive and false-negative results. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

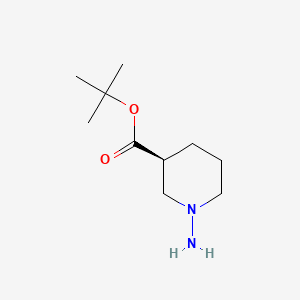

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)

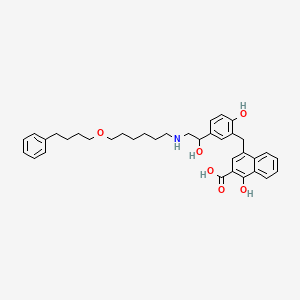

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)